2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one
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Overview
Description
2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one is a heterocyclic compound that features a fused ring system combining furan and quinoline moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: This could involve cyclization reactions starting from appropriate precursors.
Quinoline Ring Construction: This might be achieved through condensation reactions involving aniline derivatives and carbonyl compounds.
Final Cyclization: The final step would involve the fusion of the furan and quinoline rings under specific conditions, possibly using catalysts or specific reagents.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups on the quinoline or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted quinoline and furan derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Potential activity against bacteria and fungi.
Anticancer Agents: Research into its ability to inhibit cancer cell growth.
Medicine
Drug Development: Exploration of its pharmacological properties for new drug candidates.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Similar quinoline structure but without the fused furan ring.
3,9-Dihydro-2H-furo[2,3-b]quinolin-4-one: Similar structure but without the methyl group.
Uniqueness
2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one’s unique fused ring system and specific functional groups might confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one, with CAS number 42997-32-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.22 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 330.8°C at 760 mmHg
- Flash Point : 153.8°C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary based on the starting materials and desired purity levels.
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of quinoline derivatives has revealed promising results in inhibiting cancer cell proliferation. For example, studies have shown that certain quinoline-based compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against target pathogens or cancer cells. For instance, electron-donating groups at certain positions have been linked to increased antibacterial activity .
Case Studies
- Antibacterial Activity : A study on a series of quinoline derivatives demonstrated that introducing substituents influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds with alkyl or aryl groups showed enhanced activity compared to their unsubstituted counterparts.
- Anticancer Studies : Another investigation focused on the anticancer potential of quinoline derivatives revealed that modifications led to significant reductions in cell viability in various cancer cell lines, suggesting a need for further exploration of this compound’s potential in oncology.
Properties
CAS No. |
42997-32-0 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C12H11NO2/c1-7-6-9-11(14)8-4-2-3-5-10(8)13-12(9)15-7/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
KNRXPIWXKFOEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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